Product packaging for 15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one(Cat. No.:CAS No. 27570-38-3)

15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one

Cat. No.: B1683312
CAS No.: 27570-38-3
M. Wt: 470.6 g/mol
InChI Key: FAZIYUIDUNHZRG-UHFFFAOYSA-N
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Description

Contextual Background of Withania somnifera Phytochemistry

Current Scope of Withanone Research as a Bioactive Withanolide

Withanone (Wi-N) is recognized as a major bioactive constituent of W. somnifera, particularly abundant in the leaves plos.orgijlpr.com. Its unique structure contributes to distinct biological activities compared to other withanolides like withaferin A, despite their structural similarities plos.org. Current research on Withanone spans various areas of biomedical science, focusing on its potential therapeutic applications and underlying molecular mechanisms.

Research highlights the neuroprotective effects of Withanone, showing promise in alleviating cognitive dysfunction, particularly in models relevant to Alzheimer's disease medchemexpress.comnih.gov. Studies indicate that Withanone can protect against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in neuron-like cells medchemexpress.commedchemexpress.com. It has been shown to influence key pathological processes of Alzheimer's disease, including the modification of amyloid-β processing, protection against oxidative stress, and anti-inflammatory effects medchemexpress.comnih.gov. For instance, Withanone treatment has been observed to significantly improve cognitive skills in animal models by inhibiting amyloid-β42 and reducing levels of pro-inflammatory cytokines researchgate.netnih.gov.

Beyond neuroprotection, Withanone is being investigated for its potential in cancer therapy. Studies have explored its ability to selectively target cancer cells and induce apoptosis plos.org. Molecular docking studies have indicated promising binding affinities of Withanone towards various cancer-related proteins, including Glutathione Reductase, B-cell lymphoma-extra large (Bcl-xL), Cellular FLICE (c-FLIP), and Glutathione S-Transferases (GST) ijlpr.com. Research also suggests that Withanone can attenuate cancer stemness and inhibit cell migration and invasion in certain cancer cell lines mdpi.com.

Furthermore, Withanone has garnered attention for its potential antiviral properties, particularly in the context of SARS-CoV-2. Computational and experimental studies suggest that Withanone may inhibit viral entry by binding to the SARS-CoV-2 Spike protein and also inhibit the activity of the viral main protease (Mpro), which is crucial for viral replication japsonline.comresearchgate.netacs.org.

The differential activities of Withanone compared to other withanolides, such as withaferin A, are also a key focus of research. While withaferin A may exhibit cytotoxicity towards both normal and cancer cells at certain concentrations, Withanone has shown a more selective toxicity towards cancer cells while being safer for normal cells in some studies plos.orgaacrjournals.org. This differential activity underscores the importance of studying individual withanolides to understand their specific therapeutic potential and mechanisms of action plos.org.

Detailed research findings on Withanone's effects in various models are summarized in the table below:

Research AreaModel/Cell LineKey FindingsReference
NeuroprotectionNeuron-like cells (Neuro2a)Protects against NMDA-induced excitotoxicity, normalizes Bax and Bcl-2 levels, attenuates intracellular calcium release and ROS generation. medchemexpress.commedchemexpress.com
Cognitive FunctionWistar rats (ICV injection of STZ)Improves cognitive skill by inhibiting amyloid-β42, reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1), increases acetylcholine (B1216132) and GSH activity. researchgate.netnih.gov
Cancer (Molecular Docking)Various cancer proteins (Glutathione Reductase, Bcl-xL, c-FLIP, GST)Exhibits promising binding affinities, particularly strong affinity for Glutathione Reductase. ijlpr.com
Cancer (Cell Studies)MCF-7, C6 cellsAttenuates tumorsphere formation efficiency, reduces Wnt-1, hnRNP-K, and CARF proteins, can increase E-cadherin in MCF-7 cells. mdpi.com
Antiviral (SARS-CoV-2)Computational/ExperimentalPredicted to bind SARS-CoV-2 Spike protein and inhibit Mpro activity. Inhibits Mpro with IC50 of 1.8 μM. japsonline.comresearchgate.netacs.org

This table provides a snapshot of the detailed research findings associated with Withanone across different biomedical applications, highlighting its multifaceted potential.

Withanone, a prominent withanolide isolated from the leaves of Withania somnifera (Ashwagandha), has garnered significant attention for its diverse biological activities, particularly its effects on cellular signaling pathways. Research indicates that Withanone influences critical cellular processes, including tumor suppression and the response to oxidative stress, primarily through modulating key proteins and pathways like p53 and Nrf2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O6 B1683312 15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one CAS No. 27570-38-3

Properties

IUPAC Name

15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-14-13-19(33-24(30)15(14)2)16(3)27(31)12-9-17-21-18(8-11-25(17,27)4)26(5)20(29)7-6-10-28(26,32)23-22(21)34-23/h6-7,16-19,21-23,31-32H,8-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZIYUIDUNHZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27570-38-3
Record name NSC179884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Molecular and Cellular Mechanisms of Withanone Action

Cellular Signaling Pathway Modulation

Oxidative Stress Response Pathways

Enhancement of Proteasomal Degradation Mechanisms

Withanone has been shown to influence the proteasomal degradation pathway, a critical cellular system responsible for the controlled breakdown of damaged or unnecessary proteins. Studies have indicated that Withanone can enhance proteasomal activity. For instance, in normal human cells, Withanone treatment led to an induction of proteasomal activity, as evidenced by an increase in the degradation products of proteins. This suggests that Withanone may contribute to cellular health by promoting the efficient clearance of protein aggregates or misfolded proteins. plos.orgoup.com This enhancement of proteasomal function is proposed as a mechanism by which Withanone may protect cells against stress-induced damage and decelerate senescence in normal cells. plos.orgoup.comnih.gov

Cell Cycle Regulatory Mechanisms

The cell cycle is a tightly controlled process that governs cell growth and division. Dysregulation of the cell cycle is a hallmark of various pathologies, including cancer. Withanone has been observed to perturb cell cycle progression, particularly at the G2/M phase.

Cell Cycle G2/M Phase Perturbation

Multiple studies have reported that Withanone can induce cell cycle arrest at the G2/M phase in various cell types, including cancer cells. consensus.appresearchgate.net This arrest prevents cells from progressing from the G2 phase (preparation for mitosis) into the M phase (mitosis and cytokinesis). The mechanism underlying this G2/M arrest involves the modulation of key cell cycle regulatory proteins. For example, Withanone has been shown to affect proteins such as Cyclin B1 and Cyclin-dependent kinase 1 (Cdk1), which are crucial for the G2 to M phase transition. researchgate.net Accumulation of Cyclin B1, indicative of a late G2 or M phase arrest, has been observed following Withanone treatment. researchgate.net Furthermore, Withanone's effects on the cell cycle can be linked to its influence on tumor suppressor proteins like p53 and its downstream effector p21, which play significant roles in regulating cell cycle checkpoints. consensus.appresearchgate.netplos.org

Apoptotic Pathway Induction

Apoptosis, or programmed cell death, is a fundamental biological process essential for development, tissue homeostasis, and the elimination of damaged or potentially harmful cells. Withanone has been demonstrated to induce apoptosis in various cell models, particularly in cancer cells. researchgate.netconsensus.appresearchgate.netaacrjournals.org

Caspase-Dependent Apoptosis Initiation

A primary mechanism by which Withanone induces apoptosis is through the activation of caspases, a family of cysteine proteases that are key executioners of the apoptotic pathway. consensus.appresearchgate.netresearchgate.net Activation of caspases, such as caspase-3 and caspase-9, leads to a cascade of proteolytic events that dismantle the cell. consensus.appaacrjournals.orgnih.govmdpi.com Withanone's ability to initiate caspase-dependent apoptosis is a significant aspect of its potential therapeutic value, particularly in the context of cancer where evading apoptosis is a common characteristic. researchgate.netnih.gov

Targeting Inhibitor of Apoptosis Proteins (IAPs)

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that block apoptosis by inhibiting caspase activity. nih.govmdpi.com Cancer cells often overexpress IAPs to evade apoptotic signals. nih.govmdpi.com Withanone has been shown to target IAPs, thereby disarming this anti-apoptotic defense mechanism in cancer cells. researchgate.netnih.govmdpi.com By interfering with IAP function, Withanone allows the apoptotic machinery, including caspases, to become active, leading to cell death. researchgate.netnih.gov

Survivin, the smallest member of the IAP family, is highly expressed in many cancers and plays a dual role in inhibiting apoptosis and regulating cell division. researchgate.netnih.govnih.govub.edu Survivin inhibits caspases and is involved in the chromosomal passenger complex through its Baculovirus IAP Repeat (BIR) domains, particularly the BIR5 domain. researchgate.netnih.gov Withanone has demonstrated a strong binding affinity for the BIR5 domain of Survivin. researchgate.netnih.govnih.govexamine.comnii.ac.jp Computational docking studies have shown that Withanone can bind to the same hydrophobic pocket on the Survivin BIR domain as Smac/DIABLO, an endogenous protein that disrupts IAP-caspase interaction. researchgate.netub.edu This interaction with the BIR5 domain is proposed to interfere with Survivin's ability to inhibit caspases and may also disrupt its role in the chromosomal passenger complex, potentially leading to mitotic defects and apoptosis. researchgate.netnih.gov The strong binding affinity of Withanone to the Survivin BIR5 domain, with reported binding energies, supports its potential as a molecule that can counteract Survivin's anti-apoptotic and proliferative functions in cancer cells. researchgate.netnih.govexamine.com

Kinase Signaling Pathway Interference

Kinase signaling pathways are crucial for regulating diverse cellular processes, including growth, proliferation, differentiation, and survival. researchgate.netnih.gov Dysregulation of these pathways is often implicated in various diseases, notably cancer. biomedres.usresearchgate.net Withanone has been shown to interfere with several key kinase signaling cascades.

PI3K/Akt/mTOR Axis Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. researchgate.netnih.govnih.govdntb.gov.ua Aberrant activation of this pathway is frequently observed in various cancers and is linked to processes such as tumor development and stemness. researchgate.net While some studies indicate that Ashwagandha treatment can influence the PI3K pathway, specific detailed mechanisms of Withanone's direct modulation of the PI3K/Akt/mTOR axis are areas of ongoing research. researchgate.netnih.gov

JAK/STAT Pathway Regulation

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling route involved in processes such as immunity, cell division, and cell death, transmitting signals from outside the cell to the nucleus to regulate gene transcription. frontiersin.orgwikipedia.org Disrupted JAK-STAT signaling is associated with various diseases, including cancers and immune disorders. wikipedia.org Ashwagandha treatment has been reported to modulate the JAK-STAT pathway, influencing both apoptosis and MAP kinase signaling. nih.gov Specifically, Ashwagandha treatment significantly downregulated the gene and protein expression of STAT-2 in prostate cancer cells. nih.gov

MAPK Signaling Pathway Regulation (e.g., RAF, p38, ERK1/2)

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38, play significant roles in transducing extracellular signals into the nucleus to regulate gene expression, influencing processes like cell regulation, growth, differentiation, and mitosis. researchgate.netnih.govmdpi.com Abnormal activation of MAPK pathways is linked to various diseases, including cancer and inflammatory conditions. researchgate.net Research indicates that Withanone can regulate MAPK signaling pathways. Specifically, Withanone has been shown to regulate the ERK and JNK signaling pathways. researchgate.net Another withanolide, withaferin A, also found in Withania somnifera, has been shown to inhibit ERK, JNK, and p38, whereas Withanone regulated only ERK and JNK signaling pathways in one study. researchgate.net

TPX2-Aurora A Complex Disruption

The Aurora A kinase is a serine/threonine kinase vital for mitosis and cytokinesis, often upregulated in various cancers. nih.govspandidos-publications.com Its function is regulated by interaction with TPX2. nih.govspandidos-publications.com Inhibiting Aurora A or disrupting its interaction with TPX2 is considered a potential strategy for cancer therapy. nih.govspandidos-publications.commdpi.com Withanone has been identified as a compound that targets the TPX2-Aurora A complex. nih.gov Computational and experimental evidence suggests that Withanone binds to the TPX2-Aurora A complex, leading to its dissociation and disruption of the mitotic spindle apparatus. nih.govresearchgate.net This disruption of the TPX2-Aurora A complex is proposed as a mechanism for the anticancer activity of Withanone. nih.gov Molecular docking studies indicate that Withanone gets buried inside the interfacial cavity of the two domains and can disrupt van der Waals interactions involved in the complex association. researchgate.net

Table 1: Withanone's Interaction with TPX2-Aurora A Complex

Target ComplexEffect of Withanone TreatmentProposed MechanismReference
TPX2-Aurora ADissociation of complex, disruption of mitotic spindle apparatusBinding to interfacial cavity, disrupting interactions nih.govresearchgate.net

NF-kappaB Signaling Pathway Interaction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a classical route involved in various physiological processes, including cellular proliferation, immunity, inflammation, and apoptosis. biomedres.usnih.gov Constitutively active NF-κB is associated with several inflammation-mediated chronic diseases, including cancer. nih.gov Withanolides, including Withanone, have been reported to interact with the NF-κB signaling pathway. biomedres.usnih.gov While some studies highlight the strong inhibitory effect of withaferin A on NF-κB, Withanone's interaction with this pathway has also been noted, particularly in the context of inflammatory cytokine production. researchgate.netfrontiersin.org Both withaferin A and Withanone decreased the synthesis of inflammatory cytokines like TNFα and IL6 in LPS-induced macrophages. researchgate.net

Table 2: Withanone's Effect on Inflammatory Cytokines

Stimulus (in macrophages)CytokineEffect of WithanoneReference
LPSTNFαDecreased synthesis researchgate.net
LPSIL6Decreased synthesis researchgate.net

Peroxisome Proliferator-Activated Receptor (PPAR) Family Modulation

Peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARβ/δ, and PPARγ, are nuclear receptors that function as ligand-activated transcription factors. mdpi.comresearchgate.netoncotarget.com They play important roles in regulating metabolic processes, inflammation, cell growth, and differentiation by controlling the expression of target genes. mdpi.comoncotarget.com PPARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences called PPAR response elements (PPREs) to modulate gene transcription. mdpi.comoncotarget.com While PPARs are potential drug targets for various diseases, including cancer, specific detailed research findings on Withanone's direct modulation of the PPAR family are limited in the provided search results. mdpi.comoncotarget.comdntb.gov.uasemanticscholar.org Some studies mention PPARγ levels in the context of Withanone's potential effects, suggesting an area for further investigation. semanticscholar.org

Gene Expression and Transcriptional Regulation

Withanone has been shown to modulate gene expression, influencing the transcription of various genes involved in cellular processes such as proliferation, apoptosis, and stress response. This regulation occurs through complex mechanisms involving interactions with DNA and transcriptional machinery.

Identification of Gene Targets via Functional Genomic Assays (e.g., shRNA/siRNA Library Screening)

Functional genomic assays, such as shRNA and siRNA library screenings, have been employed to identify genes whose modulation is critical for Withanone's cellular effects. These high-throughput methods allow for the systematic silencing of genes to determine their involvement in the cellular response to Withanone treatment. For instance, loss-of-function screens using siRNA and ribozyme libraries have been utilized to identify genes involved in the selective cytotoxicity of Ashwagandha leaf extract, which is rich in Withanone, towards cancer cells. plos.org These studies suggested that the selective killing property of the extract and Withanone involved gene targets including p53, mortalin, p21WAF1, Nrf2, ING1, CDKN1A, CDKN2B, NEK2, CDK5, BIRC3, TFAP2A, TPX2, and DDB2. plos.orgnih.gov

Influence on Oncogenic Transcription Factors

Withanone has demonstrated an ability to influence the activity of oncogenic transcription factors, which are proteins that play a critical role in the development and progression of cancer by regulating the expression of genes involved in cell growth, division, and survival. While some research on related withanolides like Withaferin A has shown inhibition of transcription factors such as NF-κB and STAT3, studies specifically on Withanone also indicate its impact. nih.gov For example, Withanone has been shown to target TPX2 oncogene, a regulator of Aurora A kinase, which is crucial for mitosis and cytokinesis. aacrjournals.orgtandfonline.com Furthermore, studies have suggested that Withanone can influence the activity of p53, a tumor suppressor protein that also acts as a transcription factor regulating genes involved in cell cycle arrest and apoptosis. plos.orgnih.govtandfonline.com The differential interaction of Withanone and Withaferin A with key residues in p53 may contribute to their distinct cellular effects. plos.orgnih.gov

Protein-Protein Interactions and Structural Alterations

Withanone's biological activities are also mediated through direct interactions with proteins, leading to alterations in their structure and function, as well as influencing protein complex formation and cellular architecture.

Direct Protein Target Identification and Characterization

Identifying the direct protein targets of Withanone is crucial for understanding its molecular mechanisms. Computational and experimental approaches have been used for this purpose. Molecular docking studies have predicted the binding of Withanone to various proteins. For instance, Withanone has been shown to interact with the KH3 domain of hnRNP-K, a protein involved in regulating gene expression and cellular processes like migration and angiogenesis. aacrjournals.org This interaction is suggested to hinder the binding of hnRNP-K to single-stranded DNA. aacrjournals.org Withanone has also been computationally identified as a potential binder to the ACE2-RBD complex, suggesting a mechanism for interfering with SARS-CoV-2 entry into host cells by disrupting protein interactions at the interface. researchgate.netresearchgate.netnih.gov Experimental validation using ELISA-based assays supported that Withanone inhibits the interaction between ACE2 and the viral RBD. researchgate.netnih.govnih.gov

Interactions with Chaperone Proteins

Chaperone proteins play vital roles in protein folding, assembly, and transport. Withanone has been shown to interact with chaperone proteins, particularly mortalin (also known as GRP75 or HSP70). plos.orgnih.govaacrjournals.orgtandfonline.comresearchgate.net Molecular docking and simulation studies have indicated that Withanone can bind to mortalin, potentially interfering with its chaperone activity and its interaction with client proteins like the tumor suppressor p53. plos.orgnih.govtandfonline.com This disruption of the mortalin-p53 complex is suggested to lead to the activation of p53 function, contributing to Withanone's effects on cell growth arrest and apoptosis in cancer cells. plos.orgnih.govtandfonline.com While both Withaferin A and Withanone interact with mortalin, studies suggest differential binding affinities and interactions, which may explain their varying cellular effects. plos.orgnih.gov

Epigenetic Modulations

Epigenetic modifications, including DNA methylation, histone modifications, and the action of non-coding RNAs, play crucial roles in regulating gene expression without altering the underlying DNA sequence. These mechanisms are increasingly recognized for their involvement in various cellular processes, including those relevant to disease states like cancer researchgate.nettandfonline.comdergipark.org.tr. Research indicates that Withanone (WN), a prominent withanolide from Withania somnifera, can influence these epigenetic pathways, contributing to its observed biological activities.

Studies have investigated Withanone's potential as an inhibitor of DNA methyltransferases (DNMTs), enzymes responsible for establishing and maintaining DNA methylation patterns researchgate.netnih.govx-mol.netbenthamdirect.com. Aberrant DNA methylation, particularly the hypermethylation of tumor suppressor gene promoters, is a hallmark of many cancers researchgate.nettandfonline.comdergipark.org.tr. Computational and experimental analyses have explored the binding potential of Withanone to DNMT1 and DNMT3A, two key DNMTs often overexpressed in cancers researchgate.netnih.govbenthamdirect.com. While Withaferin A (WA), another withanolide, demonstrated higher binding affinity to both DNMT1 and DNMT3A, Withanone showed a moderate affinity interaction with these enzymes researchgate.netnih.govbenthamdirect.com. This suggests that Withanone may contribute to epigenetic modulation through interactions with the DNA methylation machinery, potentially leading to the hypomethylation and subsequent re-expression of silenced tumor suppressor genes like p16INK4A researchgate.netnih.govbenthamdirect.com.

Histone modifications, such as phosphorylation, are another layer of epigenetic regulation that can be influenced by Withanone. For instance, studies have shown that Withanone treatment can lead to a significant decrease in phosphorylated histone H3 plos.org. This effect is linked to Withanone's ability to disrupt the formation and inactivate the complex of TPX2 and Aurora A, a kinase involved in cell division and histone H3 phosphorylation plos.org. The reduction in phosphorylated histone H3 suggests that Withanone can impact chromatin structure and gene regulation through modulating histone marks.

While the direct impact of Withanone on non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), is an active area of research, these molecules are known to be integral to epigenetic control and gene expression regulation wikipedia.orgmdpi.com. ncRNAs can influence chromatin remodeling, transcriptional regulation, and mRNA stability, thereby indirectly affecting the epigenetic landscape mdpi.com. Although specific detailed research findings directly linking Withanone to the modulation of particular ncRNAs are still emerging, the broader understanding of ncRNAs' roles in epigenetic processes suggests a potential avenue for Withanone's indirect epigenetic influence.

Further detailed research findings on Withanone's epigenetic modulations are summarized in the table below:

Epigenetic MechanismTarget/PathwayObserved Effect in Presence of WithanoneResearch Context
DNA MethylationDNA Methyltransferases (DNMT1, DNMT3A)Moderate binding affinity and potential for inactivation. researchgate.netnih.govbenthamdirect.comComputational and experimental studies investigating DNMT inhibition researchgate.netnih.govbenthamdirect.com.
p16INK4A promoter methylationAssociation with hypomethylation and increased expression of p16INK4A. researchgate.netnih.govbenthamdirect.comCell culture-based assays in cancer cells researchgate.netnih.govbenthamdirect.com.
Histone ModificationPhosphorylated Histone H3Significant decrease in levels. plos.orgStudies investigating the TPX2-Aurora A complex and mitotic spindle formation plos.org.
TPX2-Aurora A complexAbrogation of complex formation and inactivation of kinase activity. plos.orgExperimental studies in human cancer cells plos.org.
Non-coding RNAsGeneral epigenetic control and gene regulationPotential indirect influence through broader cellular effects.General understanding of ncRNA roles in epigenetic processes wikipedia.orgmdpi.com.

Preclinical Research on Withanone S Therapeutic Potential

Anticancer Research Applications

Preclinical investigations have demonstrated that Withanone possesses anticancer activity through a variety of mechanisms, affecting key processes involved in tumor development and progression.

Inhibition of Cancer Cell Proliferation Mechanisms

Withanone has been shown to inhibit the proliferation of various cancer cell lines. This antiproliferative effect can be attributed to its influence on cellular pathways that regulate cell growth and division. Some studies suggest that Withanone can induce cell cycle arrest and apoptosis in cancer cells consensus.appresearchgate.net. For instance, it has been reported to inhibit survivin, a protein crucial for cancer cell survival and proliferation, by binding to its BIR5 binding site researchgate.net. Withanone has also been shown to induce reactive oxygen species (ROS), leading to oxidative stress that selectively targets cancer cells and triggers apoptosis consensus.appmdpi.com. This process is linked to DNA damage and mitochondrial dysfunction consensus.app.

Anti-Metastatic and Anti-Invasive Mechanisms

Metastasis, the spread of cancer cells to distant sites, is a major challenge in cancer treatment. Preclinical studies indicate that Withanone can impede this process by interfering with the mechanisms that facilitate cancer cell migration and invasion.

hnRNP-K Downregulation

One of the key mechanisms by which Withanone exerts its anti-metastatic and anti-invasive effects is through the downregulation of heterogeneous nuclear ribonucleoprotein K (hnRNP-K). hnRNP-K is a multifunctional protein involved in regulating various cellular processes, including cell migration, invasion, and angiogenesis aacrjournals.orgresearchgate.net. Studies have shown that Withanone treatment leads to a decrease in hnRNP-K levels in cancer cells aacrjournals.orgresearchgate.netresearchgate.net. This downregulation is associated with reduced migratory and invasive capabilities of these cells aacrjournals.orgresearchgate.net.

Modulation of VEGF and Matrix Metalloproteases (MMPs)

Withanone also modulates the expression and activity of proteins crucial for extracellular matrix remodeling and the formation of new blood vessels, namely Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs). MMPs are a family of enzymes that degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis aacrjournals.orgmdpi.comnih.gov. VEGF is a key signaling protein that promotes the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis aacrjournals.orgnih.gov. Research indicates that Withanone treatment leads to the downregulation of VEGF and MMPs, including MMP-3 and MMP-9, thereby restricting cancer cell migration and invasion consensus.appaacrjournals.orgmdpi.com. This modulation contributes to the observed anti-metastatic and anti-angiogenic activities of Withanone aacrjournals.orgmdpi.com.

Anti-Angiogenic Properties

Angiogenesis is a critical process for tumor growth and metastasis, as it provides tumors with the necessary blood supply. Withanone has demonstrated anti-angiogenic properties in preclinical settings. It has been shown to inhibit the formation of new blood vessels, which can limit tumor growth and spread aacrjournals.orgmdpi.com. This effect is partly mediated by the downregulation of VEGF, a major driver of angiogenesis aacrjournals.orgmdpi.com. Studies have shown that Withanone can inhibit VEGF-induced tube formation in endothelial cells, a key step in angiogenesis researchgate.net.

Inhibition of Cancer Stemness

Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to be responsible for tumor initiation, progression, recurrence, and resistance to therapy. Targeting CSCs is considered a promising strategy in cancer treatment. Preclinical research suggests that Withanone can inhibit the stemness properties of cancer cells frontiersin.orgmdpi.comnih.gov. Studies have shown that Withanone treatment can reduce the self-renewal capability of CSCs, as evidenced by a decrease in tumor spheroid formation mdpi.comnih.gov. This effect is linked to the inhibition of epithelial-mesenchymal transition (EMT) signaling, a process associated with the acquisition of stem-like properties by cancer cells mdpi.comnih.gov. Withanone has also been shown to induce differentiation in cancer cells, which can lead to a less aggressive phenotype mdpi.comnih.gov.

Induction of Cancer Cell Differentiation

Research indicates that Withanone may induce differentiation in certain cancer cell types. Studies have shown that Withanone, along with Withaferin A and triethylene glycol, can induce epithelial-like differentiation in breast cancer cells. mdpi.com Furthermore, Withanone and triethylene glycol have been shown to induce astrocytic and neurodifferentiation in glioblastoma (C6) and neuroblastoma (IMR-32) cell lines, respectively. mdpi.com This differentiation potential is suggested as a possible strategy for milder and effective cancer therapy, particularly in gliomas. aacrjournals.org

Selective Cytotoxicity Toward Malignant Cells

A notable characteristic of Withanone highlighted in preclinical studies is its selective cytotoxicity towards cancer cells while exhibiting less toxicity towards normal cells. plos.orgaacrjournals.orgresearchgate.netneliti.comnih.gov This selective action has been observed in various human cancer cell lines, including osteosarcoma (U2OS) and breast cancer (MCF-7), compared to normal human fibroblasts (MRC5, TIG-1, WI-38). plos.orgresearchgate.netneliti.commdpi.com

Studies suggest that Withanone's selective killing of cancer cells is mediated, at least in part, by the induction of oxidative stress and subsequent mitochondrial damage. researchgate.netmdpi.com While both Withaferin A and Withanone have shown anticancer activity, Withanone-rich extracts and Withanone itself have demonstrated selective toxicity to cancer cells, whereas Withaferin A can also exhibit cytotoxicity towards normal cells. plos.orgaacrjournals.orgneliti.comnih.gov This differential activity may be linked to their varying binding affinities to cellular targets such as mortalin, p53, p21, and Nrf2. plos.orgaacrjournals.org

The selective activation of p53 function in cancer cells by Withanone, in contrast to its downregulation of p21 in normal cells, has been proposed as a mechanism contributing to this selective cytotoxicity. researchgate.net

Neurobiological Research Applications

Withanone has demonstrated significant neuroprotective properties in preclinical models, suggesting its potential in addressing neurodegenerative conditions. mdpi.comresearchgate.netsci-hub.semdpi.com Its neuroprotective effects are attributed to a multi-target action involving the modulation of various pathways, including those related to oxidative stress, inflammation, apoptosis, and protein aggregation. mdpi.comresearchgate.net

Neuroprotective Mechanisms Against Excitotoxicity

Excitotoxicity, often mediated by excessive activation of glutamate (B1630785) receptors like the N-methyl-D-aspartate (NMDA) receptor, is a significant contributor to neuronal damage in various neurodegenerative diseases. researchgate.netsci-hub.seresearchgate.netnih.gov Preclinical studies have investigated Withanone's ability to protect against NMDA-induced excitotoxicity in neuron-like cells. researchgate.netsci-hub.semedchemexpress.comnih.gov

A key mechanism by which Withanone protects against NMDA-induced excitotoxicity is the attenuation of intracellular calcium overload. researchgate.netmedchemexpress.comnih.govresearchgate.net NMDA receptor activation leads to an influx of calcium ions into neurons, which can trigger a cascade of damaging events. researchgate.netnih.gov Pretreatment with Withanone has been shown to significantly reduce this accumulation of intracellular Ca2+ in neuron-like cells exposed to NMDA. researchgate.netnih.govresearchgate.net This effect is considered a crucial aspect of its neuroprotective action against excitotoxicity. researchgate.netnih.gov

Withanone's neuroprotective effects against excitotoxicity also involve the reduction of apoptotic marker enzymes. researchgate.netnih.govresearchgate.net Excitotoxic insults can trigger programmed cell death (apoptosis) through various pathways, involving proteins like Bax, caspases (e.g., caspase-3), and the release of cytochrome c. researchgate.netnih.gov Studies have demonstrated that Withanone pretreatment significantly reduces the levels of these apoptotic markers in neuron-like cells subjected to NMDA toxicity. researchgate.netnih.govresearchgate.net This suggests that Withanone helps to preserve mitochondrial integrity and modulate the balance between pro- and anti-apoptotic proteins, thereby inhibiting the apoptotic cascade initiated by excitotoxicity. researchgate.netsci-hub.semedchemexpress.comnih.gov

Attenuation of Calcium Overload

Modulation of Neurodegenerative Processes

Beyond its effects on excitotoxicity, Withanone has shown potential in modulating broader neurodegenerative processes. Research indicates that Withanone can influence pathways implicated in diseases like Alzheimer's and Parkinson's. mdpi.comsci-hub.semdpi.comsci-hub.seresearchgate.netnih.govfrontiersin.org

Studies have reported that Withanone can attenuate neuroinflammation, a common feature of neurodegenerative diseases, by reducing levels of pro-inflammatory markers such as TNF-α, IL-1β, IL-6, and MCP-1. mdpi.comresearchgate.netnih.govnii.ac.jp It may also play a role in modulating β-amyloid metabolism, a key pathological feature of Alzheimer's disease. mdpi.commedchemexpress.comsci-hub.seresearchgate.netnih.govfrontiersin.org For instance, Withanone has been shown to potentially inhibit β- and γ-secretase enzymes, which are involved in the formation of amyloid-β protein oligomers. mdpi.comresearchgate.net Furthermore, Withanone has been suggested to support neuronal plasticity by promoting neurite outgrowth and enhancing levels of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial fibrillary acidic protein (GFAP). mdpi.commdpi.com

Preclinical findings also suggest Withanone's involvement in mitigating oxidative stress, another major contributor to neurodegeneration, by enhancing antioxidant defenses and reducing reactive oxygen species (ROS) levels. researchgate.netmdpi.comresearchgate.netmdpi.comsci-hub.semdpi.commedchemexpress.comnih.govresearchgate.netnih.govnii.ac.jpfrontiersin.orgnih.gov

Interactive Data Table: Effects of Withanone in Preclinical Studies

Area of ResearchObserved EffectModel SystemRelevant Markers/Pathways InvolvedSource
Cancer Cell DifferentiationInduction of differentiationGlioblastoma (C6), Neuroblastoma (IMR-32)p21, GFAP mdpi.com
Selective CytotoxicitySelective killing of cancer cellsVarious human cancer cell lines vs. normal cellsROS signaling, mitochondrial damage, p53, p21, mortalin, Nrf2 researchgate.netplos.orgresearchgate.netneliti.commdpi.com
Neuroprotection (Excitotoxicity)Attenuation of NMDA-induced toxicityNeuron-like cells (Neuro2a)Intracellular Ca2+ overload, ROS, mitochondrial membrane potential, Bax, caspase-3, cytochrome c, Parp-1 researchgate.netmedchemexpress.comnih.govresearchgate.net
Neuroprotection (Inflammation)Reduction of pro-inflammatory markersRat models, cell linesTNF-α, IL-1β, IL-6, MCP-1 mdpi.comresearchgate.netnih.govnii.ac.jp
Neuroprotection (Aβ Metabolism)Potential inhibition of β- and γ-secretaseRat modelsAmyloid-β protein oligomers mdpi.comresearchgate.net
Neuroprotection (Neuronal Plasticity)Promotion of neurite outgrowth, enhancement of neurotrophic factorsCell lines, mouse modelsBDNF, GFAP, NF-H, MAP2, PSD-95, GAP-43 mdpi.commdpi.com
Neuroprotection (Oxidative Stress)Reduction of ROS, enhancement of antioxidant defensesVarious cell and animal modelsROS, glutathione, Nrf2 researchgate.netmdpi.comresearchgate.netmdpi.comsci-hub.semdpi.commedchemexpress.comnih.govresearchgate.netnih.govnii.ac.jpfrontiersin.orgnih.gov
Impact on Amyloid-β Aggregation

Research indicates that Withanone may play a role in modulating amyloid-β (Aβ) aggregation, a hallmark of Alzheimer's disease. Studies have shown that Withanone can inhibit the aggregation of Aβ protein and reduce the levels of Aβ42 in the brain. researchgate.netresearchgate.netnih.govcaldic.comglpbio.com This effect is thought to be partly due to its ability to interact with the hydrophobic core of Aβ in the oligomeric stage, thereby preventing further aggregation of monomers. mdpi.comnih.gov

Study ModelObserved Effect on Amyloid-βReference
In vitroInhibition of Aβ fibril formation mdpi.com
Rat model (STZ-induced)Decreased brain levels of amyloid-β 1-42 (Aβ42) glpbio.com
Wistar ratsSignificant improvement in cognitive skill by inhibiting amyloid β-42 researchgate.net
Effects on Tau Hyperphosphorylation

Tau hyperphosphorylation and the subsequent formation of neurofibrillary tangles are another key pathological feature of Alzheimer's disease. Preclinical evidence suggests that Withanone may help prevent tau hyperphosphorylation. mdpi.comresearchgate.net This potential effect contributes to the broader neuroprotective profile observed for Withanone and other withanolides. researchgate.net

Cholinergic System Enhancement

The cholinergic system, which is crucial for memory and learning, is often impaired in neurodegenerative conditions like Alzheimer's disease. Studies have shown that Withanone can enhance cholinergic function. mdpi.comresearchgate.net This includes increasing acetylcholine (B1216132) levels in the brain. glpbio.com Enhancement of cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) activity and increasing choline (B1196258) acetyltransferase (ChAT) activity has been reported for Withania somnifera extract and withanolide A, suggesting a potential mechanism by which Withanone could exert similar effects. mdpi.com

Study ModelObserved Effect on Cholinergic SystemReference
Rat model (STZ-induced)Increases brain levels of acetylcholine glpbio.com
Wistar ratsSignificantly reversed the decline in acetyl choline activity researchgate.net
Regulation of Beta and Gamma Secretase Levels

Beta-secretase (BACE1) and gamma-secretase are enzymes involved in the amyloidogenic pathway, which leads to the production of amyloid-β peptides. nih.govnih.gov Research indicates that Withanone can suppress the levels of both β- and γ-secretase enzymes in the brain. researchgate.netcaldic.com By inhibiting the activity of these secretases, Withanone may reduce the formation of toxic amyloid-β protein oligomers. researchgate.net

Study ModelObserved Effect on Secretase LevelsReference
Wistar ratsReduced the activity of β and γ-secretase researchgate.net
Mice brainsSuppressing activity towards β- and γ-secretase levels mdpi.com

Anti-Inflammatory Effects in Neuroinflammation

Neuroinflammation is a significant contributor to the progression of neurodegenerative diseases. mdpi.commdpi.com Withanone has demonstrated anti-inflammatory effects in preclinical models of neuroinflammation. researchgate.netresearchgate.netnih.govmdpi.com It has been shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1 in brain tissue. researchgate.netnih.govcaldic.comglpbio.commdpi.com These effects suggest that Withanone may help mitigate the inflammatory processes that contribute to neuronal damage. researchgate.netcaldic.com

Study ModelObserved Effect on Inflammatory MarkersReference
Streptozotocin-induced dementia in ratsSignificantly reduced levels of TNF-α, IL-1β, IL-6, and MCP-1 in brain. mdpi.com
Wistar ratsAttenuated the elevated levels of pro-inflammatory cytokines like TNF alpha, IL-1 beta, IL-6, MCP-1 researchgate.net
Lipopolysaccharide-induced systemic neuroinflammation (animals)Inhibition of production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 nih.gov

Cognitive Function Modulation

Preclinical studies have reported that Withanone can improve cognitive function in animal models of cognitive impairment. mdpi.comresearchgate.netglpbio.com This improvement is likely linked to its multifaceted neuroprotective effects, including the reduction of amyloid-β, protection against oxidative stress, and anti-inflammatory effects. researchgate.net Studies in rat models of induced dementia have shown significant improvements in cognitive skills and memory retention following Withanone administration. researchgate.netcaldic.comglpbio.com

Study ModelObserved Effect on Cognitive FunctionReference
Streptozotocin-induced AD rat modelImproves cognitive function glpbio.com
Wistar ratsShowed significant improvement in the cognitive skill researchgate.net
ICV STZ model in ratsSignificantly prevents the cognitive impairment caldic.com

Antiviral Research Applications

Beyond its neuroprotective potential, Withanone has also been explored for its antiviral properties in preclinical research. Studies have investigated its potential against viruses, including SARS-CoV-2. researchgate.netfrontiersin.orgresearchgate.netresearchgate.netjapsonline.com Research suggests that Withanone may interfere with viral entry into host cells by interacting with proteins like the SARS-CoV-2 spike protein receptor-binding domain (RBD) and the host ACE2 receptor. glpbio.comresearchgate.netjapsonline.comcaymanchem.com Computational studies and in vitro assays have indicated that Withanone can inhibit the SARS-CoV-2 main protease (Mpro), an enzyme vital for viral replication. researchgate.netsemanticscholar.orgtandfonline.com

Target/MechanismObserved EffectReference
SARS-CoV-2 RBD and host ACE2 interactionsAttenuates interactions, potentially blocking viral entry glpbio.comresearchgate.netjapsonline.comcaymanchem.com
SARS-CoV-2 Main Protease (Mpro)Inhibits the activity of the protease, potentially disrupting viral replication researchgate.netsemanticscholar.orgtandfonline.com
Elevated pro-inflammatory cytokine levelsDefends cells from elevated levels, which may help in treating COVID-19 researchgate.netjapsonline.com
Spike protein induced pathologies (zebrafish)Efficient in ameliorating human-like pathological responses induced by SARS-CoV-2 recombinant spike (S) protein researchgate.netresearchgate.net

Inhibition of Viral Entry Mechanisms (e.g., SARS-CoV-2)

Viral entry into host cells is a critical step that can be targeted for therapeutic intervention. Research has explored Withanone's ability to inhibit this process, particularly concerning SARS-CoV-2, the virus responsible for COVID-19. SARS-CoV-2 typically enters host cells by binding of its Spike (S) protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface, followed by processing by host cell proteases like TMPRSS2 spandidos-publications.comfrontiersin.orgrsdjournal.org.

ACE2-RBD Complex Destabilization

Studies utilizing computational methods such as molecular docking and molecular dynamics simulations have investigated the interaction between Withanone and the ACE2-RBD complex. Preliminary in silico studies in March 2020 suggested that Withanone could bind at the center of the ACE2-RBD interface nih.gov. Further computational exploration, along with in vitro validation, indicated that Withanone binds efficiently at the interacting interface of the ACE2-RBD complex and can destabilize it energetically nih.govresearchgate.net. This destabilization was associated with a significant decrease in the electrostatic component of binding free energies of the complex nih.gov. Specifically, in silico simulations showed that Withanone completely abolished two intrachain salt bridge interactions (K31-E35) and the interchain long-range ion-pair (K31-E484) at the ACE2-RBD interface over a 50 ns simulation period nih.gov. An in vitro binding assay experimentally validated these computational observations, demonstrating that Withanone dose-dependently inhibited the interaction between ACE2 and RBD, with an IC50 value of 0.33 ng/mL nih.gov.

TMPRSS2 Downregulation and Interaction

TMPRSS2 is a host cell protease that facilitates SARS-CoV-2 entry by cleaving and activating the viral Spike protein spandidos-publications.comfrontiersin.orgrsdjournal.org. Preclinical research has explored Withanone's potential to interfere with TMPRSS2. Computational studies using molecular docking and molecular dynamics simulations have suggested that Withanone can bind and stably interact at the catalytic site of TMPRSS2, involving residues like His296, Asp345, and Ser441 spandidos-publications.comfrontiersin.org. These studies indicated strong interactions with TMPRSS2 catalytic residues spandidos-publications.com. Furthermore, in vitro studies have shown that Withanone significantly downregulated TMPRSS2 transcription in MCF-7 cells, suggesting a potential dual mechanism of action by both interacting with the enzyme and decreasing its expression frontiersin.orgnih.govfrontiersin.org.

Interference with Viral Replication Processes

Beyond inhibiting viral entry, research has also investigated Withanone's ability to interfere with the processes required for viral replication within the host cell.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The SARS-CoV-2 main protease (Mpro), also known as 3CLpro, is a crucial enzyme for viral replication as it is responsible for cleaving viral polyproteins into functional proteins scienceopen.comresearchgate.netnih.govchemrxiv.org. Inhibiting Mpro is considered a key strategy for developing antiviral therapies scienceopen.comnih.gov. Computational studies have predicted that Withanone can interact with the SARS-CoV-2 Mpro nih.govresearchgate.netnih.gov. Experimental validation through cell culture, enzymatic, and LC-MS/MS analysis has further demonstrated that Withanone can irreversibly inhibit SARS-CoV-2 Mpro activity nih.govresearchgate.netacs.org. In vitro assays showed that Withanone inhibited 0.5 μM Mpro with an IC50 value of 1.8 μM nih.govresearchgate.netacs.org. LC-MS/MS analysis indicated that Withanone can form covalent adducts with Mpro nih.govresearchgate.netacs.org.

Immunomodulatory Effects in the Context of Viral Infections

Withania somnifera, the source of Withanone, is traditionally recognized for its immunomodulatory properties biotech-asia.orgfrontiersin.org. Preclinical studies have explored how Withanone and W. somnifera extracts might influence the immune response during viral infections, particularly in the context of COVID-19, where a dysregulated immune response can contribute to severe pathology nih.govfrontiersin.org.

Research suggests that W. somnifera can modulate inflammatory responses by suppressing pro-inflammatory cytokines frontiersin.org. Studies have shown that W. somnifera significantly suppressed the differentiation of pro-inflammatory T cell subsets like Th1, Th2, and Th17 cells in vitro in a dose-dependent manner frontiersin.org. In in vivo models of SARS-CoV-2 infection, prophylactic treatment with W. somnifera extract showed protection against body weight loss, inflammation, and lung viral load frontiersin.orgresearchgate.net. The results suggested that W. somnifera promoted an immunosuppressive environment in these models, limiting disease worsening by reducing inflammation frontiersin.orgresearchgate.net. While these studies often use extracts containing multiple withanolides, they highlight the potential immunomodulatory role of W. somnifera constituents, including Withanone, in the context of viral infections.

Other Investigated Biological Activities

Beyond its potential antiviral and immunomodulatory effects, preclinical research has investigated a range of other biological activities associated with Withanone. These activities contribute to the broader understanding of Withanone's pharmacological profile.

Withanone has been explored for its potential neuroprotective properties. It has been shown to afford protection against NMDA-induced excitotoxicity in neuron-like cells, suggesting its potential as a neuroprotective agent biocrick.com. Research indicates promise for Withanone in the context of Alzheimer's disease treatment due to observed cognitive benefits in preclinical models biocrick.commdpi.com. Studies have reported that Withanone can attenuate scopolamine-mediated alterations in the expression of brain-derived neurotrophic factor and glial fibrillary acidic protein by altering cAMP-response element-binding protein signaling and normalizing the activity of proteins like Microtubule-associated protein 2, neurofilament subunit, and growth-associated protein 43 . Withanone has also been shown to decrease the accumulation of intracellular Ca2+, the generation of reactive oxygen species, the loss of mitochondrial membrane potential, the crashing of the Bax/Bcl-2 ratio, the release of cytochrome c, and increased caspase expression . Furthermore, Withanone has been found to decrease elevated levels of lipid peroxidation products and elevate cellular defense mechanisms such as superoxide (B77818) dismutase and catalase in reserpine-treated animals .

Withanone is also being investigated as a potential candidate molecule in cancer therapy biocrick.com. Studies have suggested that withanolides, including Withanone, may serve as potent anticancer compounds, potentially restoring wild-type p53 function in cells with specific p53 mutations (e.g., p53(Y220C)) and inducing p21(WAF-1)-mediated growth arrest/apoptosis biocrick.com.

Preclinical trials have attributed a wide range of activities to various parts of W. somnifera, including cardioprotective, anticancer, antioxidant, antibacterial, antifungal, anti-inflammatory, hepatoprotective, anti-depressant, and hypoglycemic effects . While these effects are often associated with the plant's various constituents, Withanone is considered one of the key bioactive withanolides contributing to these observed activities .

Here is a summary of some preclinical findings related to Withanone's interactions and effects:

Target/EffectInteraction/ObservationStudy TypeCitation
ACE2-RBD ComplexBinds at the interface, destabilizes the complex, abolishes salt bridges.In silico (docking, MD simulation), In vitro nih.govresearchgate.net
TMPRSS2Binds at the catalytic site, downregulates mRNA expression.In silico (docking, MD simulation), In vitro spandidos-publications.comfrontiersin.orgnih.govfrontiersin.org
SARS-CoV-2 Main Protease (Mpro)Irreversibly inhibits enzyme activity, forms covalent adducts.In silico, In vitro (enzymatic, LC-MS/MS) nih.govresearchgate.netacs.org
Pro-inflammatory T cell differentiation (Th1, Th2, Th17)Significantly suppressed differentiation.In vitro frontiersin.org
Inflammation (in SARS-CoV-2 animal models)Reduced inflammation.In vivo frontiersin.orgresearchgate.net
Neuronal cells (NMDA-induced excitotoxicity)Affords protection.In vitro biocrick.com
p53 mutant cells (e.g., p53(Y220C))Restores wild-type p53 function, induces growth arrest/apoptosis.In vitro biocrick.com
Oxidative stressDecreases lipid peroxidation, elevates antioxidant enzymes (e.g., superoxide dismutase, catalase).In vivo

Anti-Steatosis Properties and Lipogenesis Pathway Regulation

Research using in vitro models has explored Withanone's effects on steatosis, which is the abnormal accumulation of fat within cells, particularly relevant to conditions like non-alcoholic fatty liver disease (NAFLD) researchgate.netnih.govutrgv.edu. In studies involving liver-derived cells (HepG2 and Huh7 hepatocytes), Withanone, along with other withanolides like Withaferin A, was found to reverse the decrease in the Collaborator of ARF (CARF, also known as CDKN2AIP) caused by exposure to free fatty acids (FFAs) researchgate.netnih.gov. CARF is a protein involved in regulating hepatic lipid metabolism and fat buildup researchgate.netnih.gov.

Furthermore, in a palmitic acid-induced fatty acid accumulation stress model using Huh7 cells, Withanone demonstrated a significant reduction in the activity of key regulators involved in lipogenesis pathways researchgate.netnih.gov. These regulators include sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FASN), and peroxisome proliferator-activated receptors (PPARγ and PPARα) researchgate.netnih.govutrgv.edu. This suggests that Withanone may exert anti-steatosis effects by downregulating the activity of proteins crucial for the synthesis of fatty acids and the accumulation of triglycerides in liver cells researchgate.netnih.govutrgv.edu.

Cellular Rejuvenation and Lifespan Extension (in vitro models)

Studies using normal human fibroblasts (TIG-1 and MRC5 cells) have indicated that Withanone may possess anti-aging properties, leading to an increased in vitro division potential oup.comresearchgate.net. When cultured continuously in a Withanone-supplemented medium, TIG-1 cells underwent a greater number of population doublings compared to untreated control cells, showing approximately a 20% increase in lifespan in vitro oup.com. Similar observations were made with MRC5 cells oup.com.

The observed lifespan extension in these in vitro models appears to be mediated by several mechanisms. Withanone treatment led to a decreased accumulation of molecular damage and a downregulation of senescence-associated markers, including beta-galactosidase activity and the protein p21WAF1 oup.comresearchgate.net. Additionally, Withanone provided protection against oxidative damage and induced proteasomal activity, a pathway responsible for degrading damaged proteins oup.comresearchgate.netplos.org. These findings suggest that Withanone may promote cellular rejuvenation by protecting against cellular damage and enhancing the cell's ability to clear damaged components oup.comresearchgate.netplos.org.

Protection Against Industrial Chemical-Induced Cellular Damage

Research has also investigated Withanone's protective effects against toxicity induced by industrial chemicals. Methoxyacetic acid (MAA), a major metabolite of ester phthalates commonly used in various industrial products, is known to cause premature senescence in normal human cells through mechanisms involving reactive oxygen species (ROS) generation, DNA damage, and mitochondrial damage plos.orgnih.govresearchgate.net.

Studies have shown that Withanone can protect normal human cells, such as TIG-1 human fibroblasts, against MAA-induced toxicity plos.orgnih.govresearchgate.netcaymanchem.com. Withanone achieved this protection by suppressing ROS levels, reducing DNA and mitochondrial damage, and inducing cellular defense signaling pathways, including Nrf2 signaling and proteasomal degradation plos.orgnih.govresearchgate.net. The protection against MAA-induced toxicity was indicated by a reduction in growth arrest and premature senescence in the presence of Withanone plos.org. Withanone-treated cells showed improved viability when exposed to oxidative stress induced by hydrogen peroxide (H₂O₂) or UV radiation oup.complos.org. This protective effect against oxidative stress may also be partly mediated by the induction of G6PD enzyme activity in Withanone-treated cells researchgate.net.

Advanced Research Methodologies and Approaches for Withanone Studies

Computational Biology and Cheminformatics

Computational approaches play a significant role in the initial screening and mechanistic investigation of Withanone. These methods leverage computational power to model molecular interactions and predict biological outcomes, guiding subsequent experimental studies.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a small molecule, such as Withanone, to a macromolecular target, typically a protein. This method helps identify potential biological targets and understand the nature of the interaction, including the specific amino acid residues involved in binding.

Studies have utilized molecular docking to investigate Withanone's interaction with various protein targets. For instance, molecular docking has been employed to explore the binding affinity of Withanone to cancer-related proteins such as Bcl-xL, c-FLIP, Glutathione Reductase (GR), and Glutathione S-Transferases (GST), showing promising results with binding energies below -11 kcal/mol for these proteins and -14.1 kcal/mol against Glutathione Reductase. ijlpr.comresearchgate.netijlpr.com Withanone has also been predicted to interact with the main protease (MPro) of SARS-CoV-2 and host proteins like ACE2 and TMPRSS2, suggesting potential antiviral activity. tandfonline.comdovepress.comnih.govacs.orgjapsonline.com Molecular docking studies have indicated that Withanone can bind efficiently at the interacting interface of the ACE2-RBD complex. tandfonline.comnih.gov

The binding affinity is typically represented by the binding energy (ΔG), where a more negative value indicates stronger binding.

Here is an example of binding energies reported for Withanone with certain protein targets:

Protein TargetBinding Energy (kcal/mol)Reference
Glutathione Reductase-14.1 ijlpr.comresearchgate.net
Bcl-xL-12.90 ijlpr.comresearchgate.net
MPro (SARS-CoV-2)-9.45 nih.gov
ACE2-RBD complexEfficient binding tandfonline.comnih.gov
NMDA receptor (range)-4.1 to -11.9 researchgate.net
BCL2-9.03 semanticscholar.org
PDGFRB-7.41 semanticscholar.org
MDM2-9.23 semanticscholar.org
MortalinWeak binding plos.org
p53Investigated plos.org
p21Investigated plos.org
Nrf2Investigated plos.org

Software commonly used for molecular docking studies involving Withanone includes Autodock Vina and Autodock MGL tools. ijlpr.comresearchgate.netijlpr.com Visualisation of molecular interactions is often performed using tools like PyMOL. ijlpr.comresearchgate.netijlpr.com

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. This method provides insights into the stability of the ligand-protein complex, conformational changes upon binding, and the nature of interactions, complementing the static view provided by molecular docking.

MD simulations have been employed to analyze the interactions between Withanone and its targets. For instance, MD simulations were used to investigate the plausible biochemical interactions between Withanone and the ACE2-RBD complex, revealing that Withanone can destabilize the complex energetically. tandfonline.comdovepress.comnih.gov Simulations lasting 50 ns showed that Withanone completely abolished two intrachain salt bridge interactions (K31-E35) and an interchain long-range ion-pair (K31-E484) at the ACE2-RBD interface. tandfonline.comnih.gov

MD simulations have also been utilized to predict the membrane permeability of Withanone. biorxiv.orgresearchgate.netbiorxiv.org Studies comparing Withanone and Withaferin A using MD simulations across a model POPC membrane revealed that Withanone showed weak permeability compared to Withaferin A. biorxiv.orgresearchgate.netbiorxiv.org The polar head group of the bilayer exhibited high resistance for the passage of Withanone. biorxiv.orgresearchgate.netbiorxiv.org

In the context of SARS-CoV-2 Mpro, 100 ns MD simulations showed that Withanone remained present in the catalytic pocket of the enzyme, and analyses of RMSD, RMSF, radius of gyration, and H-bond indicated the stability of the Withanone-Mpro complex. nih.gov

MD simulations are typically performed using force fields like CHARMM36 and software packages such as NAMD. dovepress.com Analyses often include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuations (RMSF), radius of gyration, and hydrogen bond profiling. nih.govnih.gov

Electrostatic Energy Calculations

Electrostatic energy calculations are performed to quantify the contribution of electrostatic interactions to the binding free energy of a ligand-protein complex. These calculations are crucial for understanding the nature of the forces driving the molecular recognition and binding process.

In studies investigating Withanone's interaction with the ACE2-RBD complex, electrostatic energy calculations were performed. tandfonline.comdovepress.comnih.gov The results showed a significant decrease in the electrostatic component of the binding free energies of the complex in the presence of Withanone, indicating that Withanone destabilizes the electrostatic interactions at the interface. tandfonline.comnih.gov

Bioinformatics for Pathway Analysis and Gene Target Identification

Bioinformatics approaches are essential for analyzing large biological datasets to identify potential gene targets and affected signaling pathways. These methods help in understanding the broader biological context of Withanone's activity.

Bioinformatics tools have been applied to analyze gene targets identified through experimental methods, such as loss-of-function screenings. plos.orgplos.orgresearchgate.netneliti.comneliti.com For example, bioinformatics analyses of gene targets involved in Withanone-induced cancer cell killing predicted the involvement of biological processes such as oncogenesis, cell proliferation, and cell cycle, and pathways including p53, apoptosis, and insulin/IGF signaling. plos.orgresearchgate.net The p53 tumor suppressor pathway and apoptosis were identified as predominant pathways. plos.org

Studies using bioinformatics, including Ingenuity Pathway Analysis (IPA), have revealed that Withanone can act through different pathways compared to other compounds, although the p53-p21 signaling pathway was identified as a common pathway. neliti.comneliti.com

In Silico Prediction of Pharmacokinetic Parameters

In silico prediction of pharmacokinetic (PK) parameters, such as Absorption, Distribution, Metabolism, and Excretion (ADME), is a crucial step in drug discovery to assess the potential behavior of a compound within the body. These predictions help prioritize compounds for further experimental testing.

In silico ADME predictions for Withanone have been performed using various tools. nih.govsemanticscholar.orgplos.orgnih.govmdpi.comscispace.com These studies assess parameters like oral bioavailability, gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes involved in metabolism.

In silico ADMET analysis using tools like QikProp and admetSAR have suggested that Withanone, along with other withanolides, possesses characteristics of efficient small molecule compounds and may have significant absorption from the gastrointestinal tract. plos.orgnih.govmdpi.com Predictions indicate a high probability of Withanone crossing the blood-brain barrier. nih.gov Regarding metabolism, in silico predictions suggest that CYP3A4 is likely the main cytochrome P450 enzyme responsible for withanolide metabolism, and most withanolides, including Withanone, may not significantly inhibit other CYPs like CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.com

However, it is important to note that while in silico predictions provide valuable insights, they need to be validated by experimental studies. biorxiv.orgbiorxiv.orgmdpi.com

Here is a table summarizing some in silico ADME predictions for Withanone:

ParameterPrediction/FindingReference
Oral BioavailabilityPredicted to follow Lipinski's rules of five, suggesting oral bioavailability. nih.govmdpi.com
Gastrointestinal AbsorptionPredicted to have significant absorption. nih.govmdpi.com
Blood-Brain Barrier PermeabilityHigh probability predicted. nih.gov
Solubility (Log S)Moderately soluble (-4.56). semanticscholar.org
Lipophilicity (Log P)Lower values indicate stronger lipophilicity (specific value not provided in snippets, but discussed in context of comparison). semanticscholar.org
CYP MetabolismLikely metabolized by CYP3A4; low inhibition of other CYPs predicted. mdpi.com

In Vitro Experimental Models

In vitro experimental models are crucial for validating findings from computational studies and investigating the biological effects of Withanone in controlled laboratory settings. These models include cell-based assays and biochemical experiments.

In vitro studies are frequently used to assess the cellular effects of Withanone, such as cytotoxicity, proliferation, apoptosis, and modulation of signaling pathways. Cell lines, including various cancer cell lines and normal human cells, are commonly used to study the selective toxicity of Withanone. plos.orgresearchgate.netneliti.comneliti.comaacrjournals.org For instance, studies have shown that Withanone can induce selective killing of cancer cells while being safer for normal cells compared to other withanolides like Withaferin A. plos.orgresearchgate.netneliti.comneliti.comaacrjournals.org

Biochemical assays are employed to validate molecular interactions and enzymatic activities. ELISA-based assays, for example, have been used to experimentally validate the inhibition of the interaction between ACE2 and the SARS-CoV-2 RBD by Withanone, showing dose-dependent inhibition with an IC50 of 0.33 ng/mL. tandfonline.comnih.govnih.gov

Other in vitro models include studies on human nerve cells to investigate neuroprotective effects and the neutralization of toxic effects of substances like β-amyloid. researchgate.netresearchgate.net Cell-based assays using unique withanolide-recognizing antibodies have been used to experimentally demonstrate the differential permeability of Withanone and Withaferin A across cell membranes, corroborating computational predictions. biorxiv.orgbiorxiv.org In vitro studies have also investigated the effects of Withanone on inflammation by measuring levels of pro-inflammatory cytokines. researchgate.net

Experimental techniques like MTT assay are used to assess cell proliferation and viability after Withanone treatment. plos.org Senescence-associated β-gal staining is used to evaluate the induction of senescence in cells. plos.org

Functional Assays for Cellular Response Characterization (e.g., proliferation, migration, apoptosis, differentiation)

Functional assays are critical for quantifying the effects of Withanone on key cellular behaviors. These assays provide quantitative data on how Withanone influences cell survival, movement, death, and specialization.

Proliferation Assays: These assays measure the rate of cell growth and division. Studies have used cell proliferation assays to assess the cytotoxicity of Withanone in various cell lines, including liver cancer (HepG2), breast cancer (MCF-7), and normal epithelial (MCF-10A) cells. nih.gov Data from such assays can reveal the dose-dependent effects of Withanone on cell numbers. For example, one study observed no significant change in cell number in HepG2, MCF-7, and MCF-10A cells treated with Withanone up to 20 µM, with a reduction observed at 50 µM, more pronounced in HepG2 and MCF-10A cells compared to MCF-7. nih.gov

Migration and Invasion Assays: These assays evaluate the ability of cells to move and invade through a barrier, processes crucial in cancer metastasis. Withanone has been shown to inhibit migration and invasion in various cancer cell types. frontiersin.orgnih.govresearchgate.net

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which Withanone can exert anti-cancer effects. Assays such as Annexin V staining, caspase activation measurements, and evaluation of mitochondrial membrane potential are used to detect and quantify apoptosis. plos.orgnih.gov Withanone has been shown to induce apoptosis in cancer cells, potentially by interfering with anti-apoptotic proteins like Survivin and activating caspase pathways. plos.orgnih.govresearchgate.net

Differentiation Assays: These assays assess the ability of cells to differentiate into specialized cell types. Withanone has demonstrated potential in inducing differentiation, particularly in glioblastoma and neuroblastoma cells. nih.govplos.orgtandfonline.com Combinational approaches with other withanolides have shown enhanced differentiation-inducing activity compared to Withanone alone in some brain tumor cell studies. tandfonline.com

Gene Silencing Approaches (shRNA/siRNA)

Gene silencing techniques, such as using short hairpin RNA (shRNA) or small interfering RNA (siRNA), are employed to investigate the specific genes and pathways targeted by Withanone. neliti.comnih.govsigmaaldrich.comgene-quantification.de By selectively reducing the expression of a target gene, researchers can determine its role in the cellular response to Withanone treatment.

Studies have utilized shRNA and siRNA libraries in conjunction with Withanone treatment to identify genes whose silencing abrogates or enhances the effects of Withanone. neliti.comresearchgate.net This loss-of-function screening approach helps in pinpointing the molecular targets and pathways involved in Withanone's activity, such as those related to p53 signaling, apoptosis, and oxidative stress. plos.orgplos.orgneliti.com

Biochemical Assays for Enzyme Activities and Protein Expression Analysis

Biochemical assays are essential for measuring the activity of enzymes and the expression levels of proteins that are modulated by Withanone. These assays provide insights into the molecular events downstream of Withanone treatment.

Enzyme Activity Assays: These assays measure the catalytic activity of specific enzymes. creativebiomart.net Research on Withanone has involved assessing its effects on the activity of enzymes such as β- and γ-secretase, which are implicated in Alzheimer's disease pathology. researchgate.net Withanone has been shown to inhibit the enzymatic activity of both β- and γ-secretase in rat models. researchgate.net Other studies have investigated the impact of Withanone on antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and guaiacol (B22219) peroxidase (GPX). ijbiotech.com

Protein Expression Analysis: Techniques such as Western blotting, ELISA, and immunostaining are used to quantify the levels of specific proteins in cells or tissues treated with Withanone. plos.orgnih.govsigmaaldrich.comresearchgate.netnih.govnih.gov These methods can reveal how Withanone affects the expression of key proteins involved in various cellular processes, including those related to inflammation (e.g., TNF-α, IL-1β, IL-6), cell cycle regulation (e.g., p21), and stress response (e.g., mortalin, Nrf2). plos.orgnih.govplos.orgneliti.comresearchgate.nettandfonline.comresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.com For instance, studies have shown that Withanone can decrease the expression of ACE2 mRNA and protein in various human cancer cell lines. researchgate.netnih.govnih.gov Withanone has also been shown to upregulate proteins involved in memory enhancement in mice models. nih.gov

Preclinical In Vivo Models

Preclinical in vivo models are crucial for evaluating the efficacy and mechanisms of Withanone in a complex biological system, providing insights that cannot be fully replicated in cell culture. These models allow for the study of Withanone's effects on disease progression, behavior, and physiological parameters.

Rodent Models for Disease Pathogenesis Studies

Rodent models, primarily mice and rats, are widely used in preclinical research to study the pathogenesis of various diseases and the potential therapeutic effects of compounds like Withanone. nih.govresearchgate.netmdpi.comnih.gov These models can mimic aspects of human diseases, allowing researchers to investigate Withanone's impact on disease markers, tissue pathology, and behavioral outcomes.

Rodent models have been employed to study the effects of Withanone in conditions such as:

Neurodegenerative Diseases: Studies have used mouse models of scopolamine-induced amnesia and rat models of streptozotocin-induced dementia to evaluate the neuroprotective effects of Withanone. nih.govresearchgate.netmdpi.com Withanone has been shown to improve cognitive function, reduce neuroinflammation, and modulate levels of proteins and enzymes associated with Alzheimer's disease pathology in these models. researchgate.netmdpi.com

Cancer: While much in vivo cancer research has focused on other withanolides like Withaferin A, rodent models are also used to study the effects of Withania somnifera extracts containing Withanone on tumor growth and progression. frontiersin.orgnih.govnih.gov

Inflammation and Immune Response: Rodent models are used to study the immunomodulatory and anti-inflammatory properties of Withanone and Withania somnifera extracts. nih.govresearchgate.netnih.gov Studies have investigated its effects on inflammatory cytokines and pathways like NF-κB and Nrf2 in these models. nih.govresearchgate.net

Data from rodent studies can include measurements of cognitive performance, levels of biomarkers in brain tissue, tumor size, inflammatory markers, and histological changes in organs.

Zebrafish Models for Disease Modeling and Intervention Studies

Zebrafish (Danio rerio) models offer several advantages for preclinical research, including their genetic similarity to humans, transparency of embryos allowing for live imaging, and suitability for high-throughput screening. nih.govmdpi.comnih.govbiobide.com Humanized zebrafish models, created by xenotransplanting human cells, further enhance their relevance for studying human diseases. nih.govmdpi.com

Zebrafish models have been utilized to investigate Withanone's potential in:

Viral Infections: Humanized zebrafish models have been employed to study the effects of Withanone-enriched extracts on pathologies induced by SARS-CoV-2 spike protein. nih.govmdpi.comresearchgate.net These studies have assessed outcomes such as mortality, behavioral changes (e.g., fever), and the restoration of morphological and cellular abnormalities. nih.govmdpi.com

Disease Pathogenesis: Zebrafish models can be used to model various human diseases, including neurological disorders and cancer, providing a platform to study the effects of Withanone on disease mechanisms in a living organism. nih.govbiobide.com

Research using zebrafish models can provide data on survival rates, behavioral responses, changes in specific cell populations (e.g., granulocytes, macrophages), and the expression of disease-related markers. nih.govmdpi.com

Extraction and Cultivation Techniques for Withanone

Traditional methods for cultivating Withania somnifera and extracting its bioactive compounds can be inconsistent in terms of yield and quality. Modern research explores controlled environment agriculture, such as hydroponics, and advanced extraction techniques to overcome these limitations and enhance the production of Withanolides, including Withanone.

Optimization of Hydroponic Cultivation for Withanolide Content

Hydroponic cultivation offers a soilless method for growing Withania somnifera, allowing for precise control over environmental factors and nutrient supply, which can influence the plant's production of secondary metabolites like Withanolides. Studies have explored hydroponics as a means to reproducibly and efficiently generate Withanolides, including Withaferin A ashs.orgashs.org.

Research indicates that hydroponically grown Withania somnifera can exhibit different Withanolide profiles compared to soil-cultivated plants. For instance, leaves from hydroponically grown plants have been shown to possess higher content of Withanone than Withaferin A under various environmental conditions plos.org. Manipulating light conditions during hydroponic cultivation has been reported to yield leaves rich in Withanone plos.orgnih.gov. Specifically, cultivation under red light has resulted in a significantly higher ratio of Withanone to Withaferin A in the leaves (approximately 10:1) plos.org.

While some studies comparing aeroponic and hydroponic systems for Withania somnifera cultivation found no statistically significant difference in aerial biomass production, hydroponically grown plants demonstrated statistically higher concentrations of Withaferin A ashs.orgashs.org. Hydroponically grown plants contained an average of 7.8 mg/g dry weight (DW) of Withaferin A, whereas aeroponically grown plants contained an average of 5.9 mg/g DW ashs.orgashs.org. Although this study focused on Withaferin A, it highlights the potential of hydroponics for enhancing specific Withanolide content.

Another soilless method, aquaponics (a system combining aquaculture and hydroponics), has also been investigated for enhancing Withanolide production in Withania somnifera. This technique utilizes ammonia (B1221849) from fish waste as a nitrogen source for the plants frontiersin.orgresearchgate.net. Studies using aquaponics have shown increased production of Withaferin A and Withanolide A in W. somnifera varieties compared to soil cultivation researchgate.netnih.gov. For example, the Poshita variety grown in aquaponics showed a maximum Withanolide A content of 1.879 mg/g in roots, significantly higher than the 0.138 mg/g in soil-grown plants researchgate.netnih.gov. While these studies primarily focused on Withaferin A and Withanolide A, they demonstrate that soilless culture methods can significantly impact the accumulation of Withanolides.

Further research has explored the impact of different nutrient mixtures and supplements in soilless cultivation. Using grow bags with cocopeat and applying various nutrient mixtures, including Hoagland solution and MS nutrients, along with vermicompost, resulted in good plant growth and significantly higher concentrations of bioactive molecules, including Withanolides, compared to control groups in soil ijaresm.com.

The following table summarizes some findings on Withanolide content under different cultivation methods:

Cultivation MethodPlant PartWithanolide MeasuredAverage Content (mg/g DW)Reference
HydroponicsAerial partsWithaferin A7.8 ashs.orgashs.org
AeroponicsAerial partsWithaferin A5.9 ashs.orgashs.org
AquaponicsRootsWithanolide A1.879 (Poshita variety) researchgate.netnih.gov
SoilRootsWithanolide A0.138 (Poshita variety) researchgate.netnih.gov

Cyclodextrin-Based Extraction Methods for Enriched Extracts

Withanolides, including Withanone, are often hydrophobic compounds. Traditional water extraction methods may result in low yields of these lipophilic components. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic interior cavity and a hydrophilic exterior, can form inclusion complexes with hydrophobic compounds, thereby enhancing their solubility in aqueous solutions and improving extraction efficiency nih.govmdpi.com.

Research has demonstrated the effectiveness of cyclodextrin-assisted aqueous extraction for enriching Withanolides, specifically Withanone and Withaferin A, from Ashwagandha leaves nih.govresearchgate.netplos.orggoogle.com. Compared to conventional water extraction, CD-assisted methods yield significant enrichment of these compounds nih.govresearchgate.netplos.org.

Different types of cyclodextrins have been investigated for their efficacy in Withanolide extraction. Beta-cyclodextrin (β-CD) has been found to be particularly effective, resulting in higher concentrations of both Withanone and Withaferin A in the obtained water extract nih.govgoogle.complos.org. Gamma-cyclodextrin (γ-CD) has also been used, and analysis of the residual precipitate from γ-CD extraction revealed a high ratio of Withanone to Withaferin A (17:1) nih.govresearchgate.netplos.org.

The process typically involves mixing dried Ashwagandha leaf powder with an aqueous solution of cyclodextrin (B1172386) (e.g., 2% β-CD or 10% γ-CD) and stirring the mixture for a period (e.g., 24 hours at 37°C) nih.govplos.org. Following centrifugation and filtration, the supernatant constitutes the CD-assisted extract nih.govplos.org. The use of cyclodextrins can enhance the anticancer activity of water extracts from Ashwagandha leaves, suggesting that the increased presence of Withanolides like Withanone contributes to this effect nih.govresearchgate.netgoogle.com.

Studies have shown that β-cyclodextrin assisted extracts, both the supernatant (β-CD extract) and the residual mixture/pellet (β-DM extract, where Withanone, being hydrophobic, tends to remain), exhibit cytotoxicity in cell-based assays, further supporting the enrichment of active Withanolides plos.org.

The following table illustrates the enrichment of Withanone and Withaferin A using different cyclodextrins compared to water extraction:

Extraction MethodCyclodextrin TypeWithanone ContentWithaferin A ContentReference
Water ExtractionNoneLowerLower nih.govgoogle.com
CD-assisted Water ExtractionAlpha-CDEnrichedEnriched nih.gov
CD-assisted Water ExtractionBeta-CDHighest EnrichmentHighest Enrichment nih.govgoogle.com
CD-assisted Water ExtractionGamma-CDEnrichedEnriched nih.gov
Gamma-CD Residual PrecipitateGamma-CDHigh (17:1 ratio Wi-N:Wi-A)Lower (1:17 ratio Wi-N:Wi-A) nih.govresearchgate.netplos.org

Comparative and Synergistic Research Aspects of Withanone

Differential Biological Activities Compared to Other Withanolides (e.g., Withaferin A)

Studies have consistently demonstrated differential activities between Withanone and Withaferin A, particularly concerning their cytotoxicity profiles in normal versus cancer cells. Withaferin A often exhibits potent cytotoxicity against both normal and cancer cells, while Withanone tends to show a milder effect and a degree of selective toxicity towards cancer cells, sparing normal cells at equivalent doses tandfonline.complos.orgplos.orgnih.govresearchgate.net. This differential activity suggests distinct mechanisms of action despite their structural similarities plos.org.

For instance, in human normal (TIG-3) and cancer (U2OS) cells, Withaferin A at concentrations of 0.5 µg/ml and above induced cytotoxicity in both cell types, leading to morphological changes indicative of apoptosis plos.orgplos.org. In contrast, Withanone treatment resulted in growth arrest in cancer cells, with cells appearing enlarged and proliferating more slowly, while normal cells remained largely unaffected at equivalent doses plos.orgplos.org. This selective effect of Withanone on cancer cells has significant implications for its potential therapeutic applications nih.govresearchgate.net.

Distinct Molecular Targets and Pathway Modulations

The differential biological activities of Withanone and Withaferin A are attributed to their distinct interactions with molecular targets and subsequent modulation of cellular pathways. Although structurally similar, featuring a steroid backbone bound to a lactone, variations in their epoxy and hydroxyl group positions (Withanone has a C6, C7 epoxy and hydroxyls at C5 and C17, while Withaferin A has a C5, C6 epoxy and hydroxyls at C4 and C27) likely contribute to these differences plos.org.

Comparative studies using bioinformatics and experimental approaches have analyzed the binding efficacy of Withanone and Withaferin A to key cellular targets such as mortalin, p53, p21, and Nrf2 tandfonline.complos.orgplos.orgtandfonline.comresearchgate.net. These studies indicate that Withaferin A generally exhibits stronger binding affinities to these targets compared to Withanone tandfonline.complos.orgplos.orgtandfonline.com.

For example, molecular docking analysis showed differential binding characteristics with p53, a tumor suppressor protein plos.orgplos.org. Withaferin A demonstrated stronger binding and formed more hydrogen bond interactions with p21 compared to Withanone plos.org. This differential binding can lead to varied downstream effects on cell cycle regulation and apoptosis pathways plos.org.

Beyond these specific targets, Withaferin A has been shown to modulate numerous pathways involved in cancer progression, inflammation, and angiogenesis, including NF-κB, STAT3, Notch signaling, Akt/NF-ĸB/Bcl-2, JNK, Akt, pERK, IL6, and vimentin (B1176767) wikipedia.orgfrontiersin.orgnih.govnih.govfrontiersin.orgmdpi.com. While Withanone also interacts with some of these pathways or related proteins (e.g., Nrf2, mortalin-p53 complex, BCR-ABL), the nature and strength of these interactions can differ significantly from Withaferin A tandfonline.complos.orgplos.orgresearchgate.nettandfonline.comresearchgate.netnih.gov. For instance, computational studies identified BCR-ABL as a potential target for both Withaferin A and Withanone, suggesting interactions at catalytic and allosteric sites, although the binding energies may differ researchgate.net. Withanone has also been shown to interact with the BIR5 domain of Survivin, while Withaferin A can prevent Survivin homodimerization mdpi.com.

A summary of differential target binding is presented in the table below based on available research findings:

Target ProteinWithanone Binding EfficacyWithaferin A Binding EfficacyReference(s)
MortalinWeakerStronger tandfonline.complos.orgplos.orgtandfonline.comresearchgate.net
p53WeakerStronger tandfonline.complos.orgplos.orgtandfonline.com
p21Weaker (fewer hydrogen bonds)Stronger (more hydrogen bonds) tandfonline.complos.orgplos.orgtandfonline.com
Nrf2WeakerStronger tandfonline.complos.orgplos.orgtandfonline.comnih.gov
Survivin (BIR5 domain)Strong interaction- mdpi.com
Survivin (homodimerization)-Prevents dimerization mdpi.com
BCR-ABLInteractsInteracts researchgate.net

Differential Cellular Responses

The distinct molecular interactions of Withanone and Withaferin A translate into differential cellular responses. A key difference lies in their impact on cell viability and proliferation in normal versus cancer cells, as discussed earlier tandfonline.complos.orgplos.orgnih.govresearchgate.netfrontiersin.org.

Beyond differential cytotoxicity, their effects on cellular processes like senescence, oxidative stress response, and DNA damage also vary tandfonline.complos.org. Withaferin A has been shown to induce oxidative stress and DNA damage markers like γH2AX, which was not observed with equivalent doses of Withanone plos.org. While Withaferin A can induce senescence and growth arrest at lower concentrations and apoptosis at higher doses in both normal and cancer cells, Withanone primarily causes growth arrest in cancer cells plos.orgplos.org.

Cell cycle analysis has also revealed differential effects. A combination of Withanone and Withaferin A influenced cell cycle distribution, leading to an increase in cells in the G2 phase and a decrease in the S phase in cancer cells, with the combination showing a stronger effect than individual compounds aacrjournals.org.

Combination Strategies with Other Phytochemicals or Experimental Agents

Research has explored the potential of combining Withanone with other agents to enhance its therapeutic effects or improve selectivity. A notable strategy involves combining Withanone with Withaferin A. Studies have shown that specific ratios, such as a 20:1 ratio of Withanone to Withaferin A (termed WiNA 20-1), can selectively kill cancer cells while being non-toxic to normal human cells frontiersin.orgaacrjournals.orgresearchgate.net. This combination has also demonstrated potent anti-migratory and anti-angiogenic activities in vitro and in vivo, associated with the downregulation of proteins like hnRNP-K, VEGF, and metalloproteases, which are crucial for cancer invasion and metastasis aacrjournals.orgresearchgate.netmdpi.comresearchgate.net.

Another combination strategy involves Withanone and Cucurbitacin B. This combination has been shown to induce senescence specifically in cancer cells, leading to the inhibition of tumor growth in experimental models researchgate.netnih.gov. This suggests a synergistic interaction where the combined effect is greater than that of the individual compounds.

Furthermore, combinations of Ashwagandha leaf extracts, including those rich in Withanone, with other components of the extract have shown enhanced neuroprotective effects. For example, combinations of alcoholic (i-Extract) and water (WEX) extracts, which contain different constituents including Withanone and Withaferin A (in the alcoholic extract), demonstrated better protection of brain-derived cells against oxidative stress and induced differentiation more effectively than individual extracts or purified Withanone alone plos.org. This indicates that the complex mixture of phytochemicals can act synergistically.

These combination studies highlight the potential to leverage Withanone's properties in conjunction with other compounds to achieve more targeted and effective biological outcomes.

Withanone, a prominent withanolide found in Withania somnifera (commonly known as Ashwagandha), has garnered significant scientific interest due to its diverse biological activities. While existing research has shed light on some of its therapeutic potentials, particularly in areas like anti-cancer, neuroprotection, and anti-inflammatory effects, the full scope of Withanone's mechanisms and applications is still under investigation. Future research directions aim to deepen the understanding of this complex molecule and pave the way for its potential clinical translation.

Future Directions in Withanone Research

Elucidation of Novel Molecular Targets and Pathways

Future research on Withanone is poised to identify and characterize novel molecular targets and signaling pathways beyond those currently understood. While Withanone has been shown to interact with various cellular components and modulate pathways related to oxidative stress, apoptosis, and inflammation, a comprehensive map of its molecular interactions is still developing. Studies utilizing advanced biochemical and cell biology techniques are needed to pinpoint previously uncharacterized proteins, enzymes, or nucleic acids that directly bind to or are modulated by Withanone. This includes exploring its potential influence on less-studied cellular processes and identifying primary targets that trigger downstream effects. Understanding these novel interactions is crucial for fully elucidating Withanone's multifaceted pharmacological profile and identifying new therapeutic opportunities.

Advanced Mechanistic Studies Using Multi-Omics Approaches

The application of multi-omics technologies, such as transcriptomics, proteomics, and metabolomics, represents a critical future direction for understanding Withanone's intricate mechanisms of action at a systems level. By analyzing global changes in gene expression, protein profiles, and metabolite levels in response to Withanone treatment, researchers can gain a holistic view of the cellular pathways affected. nih.govresearchgate.net Integrating data from these different omics layers can reveal complex regulatory networks and identify key molecular events that underpin Withanone's biological effects. This approach can help to clarify how Withanone influences cellular processes like stress response, metabolism, and signaling cascades in a coordinated manner, providing deeper mechanistic insights than single-omics studies alone. nih.govresearchgate.net

Development of Advanced Research Tools and Delivery Systems

Advancements in research tools and drug delivery systems are essential for further Withanone investigation and potential therapeutic application. Future efforts will focus on developing more sensitive and specific probes or assays to track Withanone within biological systems and monitor its interactions with targets in real-time. nih.gov Furthermore, addressing challenges related to Withanone's bioavailability necessitates the development of advanced delivery systems. nih.gov This includes exploring nanoparticle-based formulations, liposomes, or other encapsulation strategies to enhance its solubility, stability, targeted delivery to specific tissues or cells, and ultimately improve its therapeutic efficacy while potentially minimizing off-target effects. nih.govmdpi.com

Exploration of Withanone in Emerging Disease Models

Future research will increasingly explore the therapeutic potential of Withanone in emerging disease models, building upon its known activities. This includes investigating its effects in the context of newly identified or re-emerging infectious diseases, complex chronic conditions with inflammatory or oxidative stress components, and rare genetic disorders where its unique properties might offer novel therapeutic avenues. semanticscholar.org For instance, studies have already begun to explore the potential of Withanone and other withanolides against SARS-CoV-2 by investigating their interactions with viral proteins and host receptors. semanticscholar.orgsemanticscholar.orgjapsonline.com Expanding research into these emerging areas will help to uncover the full breadth of Withanone's potential applications and its relevance in addressing unmet medical needs.

Structure-Activity Relationship Studies for Enhanced Bioactivity

Continued and more detailed structure-activity relationship (SAR) studies are crucial for understanding how modifications to the Withanone structure influence its biological activity and for designing analogs with enhanced therapeutic properties. acs.orgresearchgate.netnih.gov Future research will involve synthesizing or isolating Withanone derivatives with specific structural alterations and systematically evaluating their effects on identified molecular targets and cellular pathways. acs.orgresearchgate.net These studies can help to identify key functional groups or structural motifs responsible for particular activities, leading to the rational design of more potent, selective, and less toxic Withanone analogs for specific therapeutic applications. researchgate.netnih.gov Understanding the precise relationship between Withanone's chemical structure and its biological effects is fundamental for optimizing its therapeutic potential. acs.orgresearchgate.netnih.gov

Q & A

Q. What in vitro methods are used to validate Withanone’s inhibition of SARS-CoV-2 viral entry?

Withanone's inhibition of the ACE2-RBD interaction (critical for SARS-CoV-2 entry) is validated using ELISA-based biochemical assays . Dose-dependent inhibition was observed, with an IC50 of 0.33 ng/mL and ~100% inhibition at 4.7 ng/mL . This method quantifies competitive binding between Withanone and viral proteins, providing a robust platform for screening antiviral candidates.

Q. How is Withanone selectively extracted from Withania somnifera to avoid cytotoxic contaminants like Withaferin A?

A hydro-methanolic extraction protocol yields a Withanone-enriched extract (WiNeWsE). HPTLC and HPLC confirm purity, showing 1.29% w/w Withanone content and 8.93 µg/mg concentration, respectively. This avoids co-extraction of Withaferin A, which is cytotoxic and complicates therapeutic applications .

Q. What computational approaches predict Withanone’s molecular targets in cancer therapy?

Molecular docking and dynamics simulations identify Withanone’s binding to Mortalin and the TPX2-Aurora A complex, disrupting cancer cell proliferation. For example, simulations show destabilization of salt bridges (e.g., K31-E484) at the ACE2-RBD interface, validated by in vitro assays .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate Withanone’s mechanism of action at atomic resolution?

MD simulations (50 ns) reveal Withanone destabilizes the ACE2-RBD complex by reducing electrostatic binding energy. Key interactions, such as intrachain (K31-E35) and interchain (K31-E484) salt bridges, are abolished. This computational data aligns with experimental IC50 values, highlighting its precision in targeting viral entry .

Q. What in vivo models validate Withanone’s efficacy against SARS-CoV-2-induced pathology?

Humanized zebrafish models replicate human COVID-19 pathology, including inflammation and behavioral changes. WiNeWsE treatment ameliorates these effects, demonstrating reduced viral S-protein-induced damage. This model bridges in vitro findings to preclinical relevance .

Q. How does Withanone achieve selective cytotoxicity in cancer cells while sparing normal cells?

Withanone induces DNA damage markers (e.g., γH2AX) and upregulates CDKN1A-p21 only in cancer cells , unlike Withaferin A, which affects both. Pathway analysis links this selectivity to ROS signaling and differential stress response activation in malignant vs. normal cells .

Q. What experimental strategies address contradictions in Withanone’s reported anticancer effects?

Discrepancies arise from cell type specificity (e.g., efficacy in MCF-7 breast cancer vs. null effects in triple-negative MDA-MB-231 cells). Dose-response profiling and transcriptomic analysis clarify context-dependent mechanisms, such as Mortalin inhibition or TPX2-Aurora A disruption .

Methodological Considerations

Q. How are binding free energy calculations optimized for phytocompound screening?

MM-PBSA/GBSA methods quantify Withanone’s binding affinity to targets like ACE2-RBD. Electrostatic and van der Waals components are prioritized, with validation via mutagenesis (e.g., tyrosine-to-alanine substitutions in ACE2/RBD) .

Q. What assays confirm Withanone’s dual targeting of SARS-CoV-2 entry and replication pathways?

TMPRSS2 downregulation assays (e.g., in MCF-7 cells) and M<sup>pro</sup> protease inhibition studies are combined with ACE2-RBD binding assays. This multi-target approach addresses viral entry and intracellular replication .

Q. How is the humanized zebrafish model adapted for COVID-19 drug testing?

Zebrafish are exposed to recombinant SARS-CoV-2 S-protein to induce human-like pathology. Behavioral assays (e.g., mobility) and histopathological analysis validate WiNeWsE’s efficacy, providing a cost-effective preclinical platform .

Data Contradictions and Validation

Q. Why do some studies report negligible anticancer effects of Withanone?

Discrepancies stem from cell line variability and compound concentration thresholds . For instance, Withanone shows no effect in MDA-MB-231 cells at concentrations effective in MCF-7. Dose-range optimization and apoptosis marker profiling (e.g., caspase-3) resolve these conflicts .

Q. How reliable are computational predictions of Withanone’s antiviral activity without in vivo validation?

While docking studies identify potential targets (e.g., TMPRSS2), humanized models and primary cell assays are critical for translational relevance. For example, zebrafish data confirm computational predictions of ACE2-RBD inhibition, reducing reliance on in silico data alone .

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15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one

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